molecular formula C10H9N3O3 B11886235 2-Amino-8-methoxyquinazoline-4-carboxylic acid

2-Amino-8-methoxyquinazoline-4-carboxylic acid

Cat. No.: B11886235
M. Wt: 219.20 g/mol
InChI Key: YCHYSCXSHALWFX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methoxyquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of 2-Amino-8-methoxyquinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoquinazoline-4-carboxylic acid
  • 8-Methoxyquinazoline-4-carboxylic acid
  • 2-Amino-6-methoxyquinazoline-4-carboxylic acid

Uniqueness

2-Amino-8-methoxyquinazoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both amino and methoxy groups at specific positions on the quinazoline ring can enhance its interaction with biological targets and improve its pharmacological properties .

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

2-amino-8-methoxyquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H9N3O3/c1-16-6-4-2-3-5-7(6)12-10(11)13-8(5)9(14)15/h2-4H,1H3,(H,14,15)(H2,11,12,13)

InChI Key

YCHYSCXSHALWFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(N=C2C(=O)O)N

Origin of Product

United States

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